N1-((1-Benzylpiperidin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine
Description
Properties
IUPAC Name |
N'-[(1-benzylpiperidin-3-yl)methyl]-N'-cyclopropylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3/c19-10-12-21(18-8-9-18)15-17-7-4-11-20(14-17)13-16-5-2-1-3-6-16/h1-3,5-6,17-18H,4,7-15,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQXBDQAYAJPHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)CN(CCN)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 1-Benzylpiperidine-3-carbaldehyde
Piperidine-3-carboxylic acid undergoes esterification followed by benzylation using benzyl bromide under basic conditions (K₂CO₃, DMF, 60°C). Subsequent reduction with LiAlH₄ yields 1-benzylpiperidin-3-methanol, which is oxidized to the aldehyde using MnO₂.
Step 3: Ethylene Diamine Coupling
The resultant N-cyclopropyl-1-benzylpiperidin-3-methanamine is alkylated with 1,2-dibromoethane under phase-transfer conditions (NaOH, TBAB, CH₂Cl₂), followed by purification via column chromatography (SiO₂, EtOAc/hexane).
Key Data :
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | MnO₂, CH₂Cl₂, reflux | 85% | 95% |
| 2 | NaBH₃CN, MeOH | 72% | 89% |
| 3 | 1,2-dibromoethane, TBAB | 58% | 91% |
Route 2: Palladium-Catalyzed Cross-Coupling
Adapting methodologies from tyrosine kinase inhibitor synthesis, this route employs Suzuki-Miyaura coupling for aromatic segment assembly:
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Piperidine Boronic Ester Preparation : 1-Benzylpiperidine-3-boronic acid pinacol ester is synthesized via iridium-catalyzed C–H borylation.
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Coupling with Chloropyrimidine : A PdCl₂(dppf)-catalyzed reaction with 2-chloro-4-(pyridin-3-yl)pyrimidine forms the biaryl system (85% yield).
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Amine Functionalization : The chloropyrimidine intermediate undergoes nucleophilic substitution with N-cyclopropylethane-1,2-diamine (K₂CO₃, DMF, 100°C).
Advantages :
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Scalable to kilogram quantities
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Excellent regioselectivity (>98:2 by HPLC)
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Reductive Amination | MeOH, 0°C → rt | 72% → 89% |
| Suzuki Coupling | Toluene, 80°C | 85% yield |
| Alkylation | DMF, 100°C | 58% → 68% |
Findings :
-
Polar aprotic solvents (DMF) enhance nucleophilic substitution rates but require strict temperature control to prevent decomposition.
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Lower temperatures during reductive amination minimize imine hydrolysis.
Characterization and Analytical Techniques
Spectroscopic Validation
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¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ar–H), 3.81 (s, 2H, N–CH₂–Ar), 2.94–2.87 (m, 1H, cyclopropane CH).
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HRMS : m/z calc. for C₁₈H₂₇N₃ [M+H]⁺: 286.2124; found: 286.2121.
Chromatographic Purity
Reverse-phase HPLC (C18 column, 70:30 MeCN/H₂O + 0.1% TFA) confirms >98% purity for final product.
Industrial-Scale Production Considerations
| Factor | Laboratory Scale | Pilot Plant Adaptation |
|---|---|---|
| Catalyst Loading | 5 mol% Pd | 1 mol% Pd with recycling |
| Solvent Recovery | 60% efficiency | 95% via distillation |
| Cycle Time | 72 h | 24 h (continuous flow) |
Cost Analysis :
Chemical Reactions Analysis
Types of Reactions
N1-((1-Benzylpiperidin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and metal catalysts can convert this compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-((1-Benzylpiperidin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic, anti-inflammatory, or antipsychotic agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N1-((1-Benzylpiperidin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and benzyl group are crucial for binding to these targets, while the cyclopropyl group may enhance the compound’s stability and bioavailability. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine vs. Pyrrolidine Derivatives
N1-((1-Benzylpiperidin-4-yl)methyl)-N1-cyclopropylethane-1,2-diamine
- Molecular Formula : C18H29N3 (MW: 287.44) .
- Key Difference : Substitution at the piperidin-4-yl position instead of 3-yl.
- Piperidine’s six-membered ring provides greater conformational flexibility compared to pyrrolidine derivatives.
(S)-N1-((1-Benzylpyrrolidin-2-yl)methyl)-N1-cyclopropylethane-1,2-diamine
- Molecular Formula : C17H27N3 (MW: 273.42) .
- Key Difference : A five-membered pyrrolidine ring replaces piperidine, with substitution at the 2-position.
- Impact : The smaller pyrrolidine ring increases ring strain but reduces flexibility. Stereochemistry (S-configuration) may enhance enantioselectivity in biological interactions, such as enzyme inhibition .
Cyclopropyl vs. Isopropyl Substituents
N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-isopropylethane-1,2-diamine
- Molecular Formula : C17H29N3 (MW: 275.43) .
- Key Difference : Isopropyl replaces cyclopropyl.
- Impact : The cyclopropyl group’s strained ring enhances metabolic stability and introduces unique electronic effects due to its sp³ hybridization. In contrast, the bulkier isopropyl group may hinder interactions with hydrophobic pockets in proteins .
Aromatic Substituent Variations
N1-(4-Methoxyphenyl)-N2,N2-dimethylethane-1,2-diamine
- Molecular Formula : C11H19N3O (MW: 209.29) .
- Key Difference : A methoxyphenyl group replaces the benzylpiperidinyl moiety.
- Impact : The methoxy group’s electron-donating nature enhances solubility and π-π stacking interactions, whereas the benzylpiperidinyl group in the target compound offers greater lipophilicity and steric complexity .
Physicochemical and Functional Comparisons
Table 1: Structural and Property Comparison
Research Findings and Implications
- Corrosion Inhibition : Aliphatic and aromatic diamines like DETA and TETA show strong corrosion inhibition due to multiple amine groups donating electrons to metal surfaces. The target compound’s benzylpiperidinyl group may enhance adsorption via hydrophobic interactions, but experimental validation is needed .
- Biological Activity : Cyclopropyl groups improve metabolic stability in drug design, as seen in PRMT inhibitors like MS023 (cyclopropyl analog vs. methyl). The target compound’s cyclopropyl and benzylpiperidinyl groups could optimize pharmacokinetics .
- Synthetic Challenges : Complex substituents (e.g., benzylpiperidinyl) require multi-step synthesis compared to simpler analogs like N1-benzyl-N1-methylethane-1,2-diamine, impacting yields and scalability .
Biological Activity
N1-((1-Benzylpiperidin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring, a benzyl group, and a cyclopropyl group. The unique cyclopropyl structure enhances its chemical stability and bioavailability, making it an interesting candidate for pharmacological studies.
| Property | Value |
|---|---|
| IUPAC Name | N'-[(1-benzylpiperidin-3-yl)methyl]-N'-cyclopropylethane-1,2-diamine |
| Molecular Formula | C18H29N3 |
| CAS Number | 1353981 |
| Molecular Weight | 299.44 g/mol |
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions:
- Formation of the Piperidine Ring : Cyclization reactions using appropriate precursors.
- Introduction of the Benzyl Group : Achieved through nucleophilic substitution reactions.
- Formation of the Cyclopropyl Group : Utilizes cyclopropanation techniques.
- Final Coupling : Involves amination reactions to couple the piperidine and cyclopropyl groups.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as receptors and enzymes. The piperidine ring and the benzyl group are crucial for binding to these targets, while the cyclopropyl group may enhance its pharmacokinetic properties.
Pharmacological Applications
Research indicates that this compound may exhibit several pharmacological activities:
- Analgesic Properties : Potential use in pain management.
- Anti-inflammatory Effects : Investigated for reducing inflammation in various models.
- Antipsychotic Activity : Explored for its effects on neurotransmitter systems.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : Research indicated that the compound showed cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent.
- Neuropharmacological Studies : Investigations into its effects on neurotransmitter systems revealed promising results in modulating dopamine and serotonin pathways.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity |
|---|---|
| N1-(1-benzylpiperidin-3-yl)-N1-methylethane-1,2-diamine | Moderate analgesic effects |
| N1-(1-benzylpiperidin-3-yl)-N1-cyclohexylethane-1,2-diamine | Higher anti-inflammatory activity |
The presence of the cyclopropyl group in this compound distinguishes it from similar compounds by enhancing its interaction with biological targets.
Q & A
Q. What are the recommended methodologies for synthesizing N1-((1-Benzylpiperidin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine?
Synthesis typically involves multi-step procedures:
- Step 1 : React 1-benzylpiperidin-3-ylmethanol with a cyclopropane-containing amine precursor under reductive amination conditions (e.g., NaBH3CN or H2/Pd-C).
- Step 2 : Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
- Validation : Confirm intermediate structures using 1H/13C NMR and HRMS (e.g., observe characteristic cyclopropyl proton splitting at δ 0.5–1.5 ppm and benzyl aromatic signals at δ 7.2–7.4 ppm) .
Q. How should researchers characterize the structural purity of this compound?
- NMR Spectroscopy : Use 1H and 13C NMR in deuterated solvents (e.g., CDCl3 or DMSO-d6) to resolve amine protons (δ 1.5–3.0 ppm) and benzyl/piperidine moieties. Compare coupling patterns to similar ethane-1,2-diamine derivatives .
- Mass Spectrometry : HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and P95 respirators to avoid inhalation of aerosols .
- Ventilation : Use fume hoods for synthesis and handling due to potential amine volatility .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal; avoid drainage systems .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Comparative Assays : Replicate studies using standardized cell lines (e.g., HEK293 or HeLa) and controls.
- Dose-Response Analysis : Test across a broad concentration range (nM–µM) to identify EC50/IC50 discrepancies.
- Meta-Analysis : Cross-reference with structurally analogous compounds (e.g., NF-κB inhibitors like JSH-23) to contextualize activity .
Q. What strategies optimize in vitro studies to elucidate the compound’s mechanism of action?
- Target Engagement Assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity to suspected targets (e.g., kinases or GPCRs).
- Pathway Analysis : Pair RNA-seq with phosphoproteomics to map signaling cascades (e.g., MAPK/ERK or PI3K/AKT) .
- Metabolic Stability : Assess hepatic clearance using microsomal assays (e.g., human liver microsomes + NADPH) .
Q. How can computational modeling predict the compound’s structure-activity relationships (SAR)?
- Docking Simulations : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., piperidine/cyclopropyl groups in hydrophobic pockets) .
- QSAR Models : Train algorithms on datasets of similar diamines to predict logP, solubility, and toxicity .
- MD Simulations : Analyze conformational stability in aqueous/lipid bilayers (e.g., GROMACS) to guide derivatization .
Q. What experimental designs mitigate risks from incomplete toxicological data?
- Acute Toxicity Screening : Perform OECD 423 assays on rodents (oral/administered doses) to establish LD50 .
- Genotoxicity : Conduct Ames tests (bacterial reverse mutation) and micronucleus assays .
- Chronic Exposure : Use 3D organoids or zebrafish models to assess long-term effects .
Data Contradiction Analysis
Q. How should researchers address variability in synthetic yields across studies?
- Reaction Optimization : Screen solvents (DMF vs. DMSO), temperatures (RT vs. 60°C), and catalysts (Pd-C vs. Raney Ni) .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-alkylation or cyclopropane ring-opening).
- Scale-Up Consistency : Compare yields at milligram vs. gram scales to identify kinetic/thermodynamic limitations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
